molecular formula C17H16N2O3 B14667212 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one CAS No. 37387-66-9

11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one

Cat. No.: B14667212
CAS No.: 37387-66-9
M. Wt: 296.32 g/mol
InChI Key: HTFHRNYBSYDIMH-UHFFFAOYSA-N
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Description

11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one is a complex organic compound belonging to the class of dibenzoazepines These compounds are characterized by a seven-membered ring containing nitrogen, fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one typically involves multistep organic reactions. One common method includes the nitration of a precursor dibenzoazepine compound, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .

Scientific Research Applications

11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate
  • 5H-Dibenz[b,e]azepine, 6,11-dihydro-
  • 10,11-Dihydro-5H-dibenz[b,f]azepine

Uniqueness

11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one is unique due to its specific nitro functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dibenzoazepine derivatives that may lack this functional group or possess different substituents .

Properties

CAS No.

37387-66-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

11-(2-nitropropan-2-yl)-5,11-dihydrobenzo[c][1]benzazepin-6-one

InChI

InChI=1S/C17H16N2O3/c1-17(2,19(21)22)15-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15/h3-10,15H,1-2H3,(H,18,20)

InChI Key

HTFHRNYBSYDIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)[N+](=O)[O-]

Origin of Product

United States

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